molecular formula C16H19N3OS B5661047 1-(2,5-dimethylphenyl)-5-(2-furylmethyl)-1,3,5-triazinane-2-thione

1-(2,5-dimethylphenyl)-5-(2-furylmethyl)-1,3,5-triazinane-2-thione

Cat. No. B5661047
M. Wt: 301.4 g/mol
InChI Key: ACQHHFDUCCLQMS-UHFFFAOYSA-N
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Description

Synthesis Analysis

Triazines, including derivatives similar to the specified compound, can be synthesized using a variety of methods. For instance, a novel method was developed for synthesizing 1,2,4-triazines, which could be analogous to the synthesis of the specified compound (Ivanov et al., 2001). Another study presented a one-step procedure for preparing 1,3,5-triazinane-2-thiones, which might offer insights into the synthesis of similar compounds (Zhang et al., 2012).

Molecular Structure Analysis

The molecular structure of triazine derivatives is often characterized by their unique hydrogen-bonding patterns. For example, in certain 1,3,5-triazinane-2-thiones, molecules are linked via hydrogen bonds forming inversion dimers and complex sheets (Zhang et al., 2008). Such structural features could be relevant to the compound , indicating potential intermolecular interactions.

Chemical Reactions and Properties

Triazines participate in various chemical reactions, offering a rich chemistry. The reaction between dichlorodimethyltin(IV) and triazinethione derivatives, for example, yields complexes with specific coordination geometries (López-Torres et al., 2003). Such reactions highlight the reactivity and potential applications of triazine compounds.

Physical Properties Analysis

Triazines exhibit varied physical properties influenced by their molecular structures. The solution conformation of specific triazine derivatives has been studied, revealing specific interactions and conformations (Herbert & Kelleher, 1994). These properties are essential for understanding the behavior of triazines in different environments.

Chemical Properties Analysis

The chemical properties of triazines, such as their tautomeric transformations and bond interactions, have been explored in detail. For instance, a study on 1,5-dimethyl-6-thioxo-1,3,5-triazinane-2,4-diones investigated their tautomeric stability and solvent effects, offering insights into the chemical behavior of similar compounds (Shajari & Ghiasi, 2018).

properties

IUPAC Name

1-(2,5-dimethylphenyl)-5-(furan-2-ylmethyl)-1,3,5-triazinane-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3OS/c1-12-5-6-13(2)15(8-12)19-11-18(10-17-16(19)21)9-14-4-3-7-20-14/h3-8H,9-11H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACQHHFDUCCLQMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CN(CNC2=S)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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